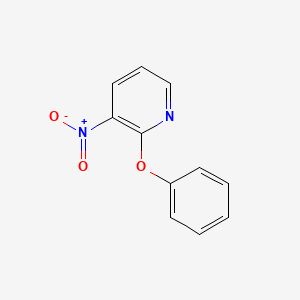

3-Nitro-2-phenoxypyridine

Description

Contextualization within Nitropyridine Chemistry

Nitropyridines are a class of pyridine (B92270) derivatives that contain one or more nitro groups. The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. researchgate.netnih.gov Nitration of pyridine itself requires harsh conditions and often results in low yields of 3-nitropyridine (B142982). researchgate.net More effective methods have been developed, such as reacting pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which then rearranges to 3-nitropyridine upon treatment with aqueous sulfur dioxide or sodium bisulfite. ntnu.noresearchgate.netntnu.no

The nitro group is a strong electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.govnih.gov This reactivity is a cornerstone of nitropyridine chemistry, allowing the introduction of a wide variety of functional groups. nih.govmdpi.com For instance, the nitro group itself can be displaced by nucleophiles or reduced to an amino group, which serves as a versatile synthetic handle for building more complex molecular architectures. ntnu.nomdpi.com Consequently, nitropyridines are valuable intermediates in the synthesis of a range of functional molecules, including pharmaceuticals and agrochemicals. nih.govresearchgate.netmdpi.com

Significance of 2-Phenoxypyridine (B1581987) Scaffolds in Advanced Chemical Research

The 2-phenoxypyridine scaffold, which forms the core of 3-Nitro-2-phenoxypyridine, is recognized as a "privileged scaffold" in several areas of chemical research, particularly in the development of bioactive compounds and functional materials.

In the field of agrochemicals, the phenoxypyridine structure is considered a bioisostere of diphenyl ethers. mdpi.com This substitution of a benzene ring with a pyridine ring can alter properties like solubility and bioavailability, potentially leading to enhanced biological activity. mdpi.com Compounds containing the phenoxypyridine scaffold have shown promise as herbicides, fungicides, and insecticides. mdpi.com For example, some phenoxypyridine derivatives have demonstrated significantly higher fungicidal activity against certain plant pathogens compared to their diphenyl ether counterparts. mdpi.com

In medicinal chemistry, the pyridine ring is a common feature in many FDA-approved drugs. rsc.orgresearchgate.netresearchgate.netenpress-publisher.com Its ability to form hydrogen bonds and participate in π-π stacking interactions, combined with its influence on the solubility and metabolic stability of a molecule, makes it a valuable component in drug design. nih.govmdpi.com The 2-phenoxypyridine framework has been incorporated into molecules designed for various therapeutic targets.

Furthermore, related scaffolds like 2-phenylpyridine (B120327) have been extensively investigated in materials science. wikipedia.org They serve as ligands in the formation of highly fluorescent metal complexes, particularly with iridium and platinum, which are used in the development of organic light-emitting diodes (OLEDs). wikipedia.orgacs.org The electronic properties of the pyridine-based ligand are crucial for tuning the emission color and efficiency of these complexes. While research on 3-Nitro-2-phenoxypyridine itself in this area is less common, its structural similarity to these well-studied ligands suggests a potential avenue for exploration.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-2-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUZDNBBAQOFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Nitro 2 Phenoxypyridine

Nucleophilic Substitution Reactions

Activation of Pyridine (B92270) Ring by the Nitro Group towards Nucleophiles

The presence of a nitro group (-NO₂) significantly influences the reactivity of the pyridine ring, particularly in nucleophilic substitution reactions. The nitro group is a strong electron-withdrawing group, acting through both inductive and resonance effects. kochi-tech.ac.jp This electron-withdrawing nature reduces the electron density at the ortho and para positions of the pyridine ring, making these positions more susceptible to attack by nucleophiles. In the context of 3-nitro-2-phenoxypyridine, the nitro group at the 3-position activates the pyridine ring, facilitating the substitution of other groups on the ring. nih.gov This activation is a key principle in the functionalization of nitropyridine derivatives. nih.gov

The introduction of a nitro group into the pyridine ring is a critical step that paves the way for various nucleophilic substitution reactions. This activation allows for the replacement of leaving groups or even hydrogen atoms with a variety of nucleophiles, including amines, thiols, and carbanions. organic-chemistry.org The enhanced electrophilicity of the pyridine ring due to the nitro group is a fundamental concept exploited in the synthesis of a wide range of substituted pyridine compounds. kochi-tech.ac.jpnih.gov

Substitution Patterns and Regioselectivity in 3-Nitro-2-phenoxypyridine

In 3-nitro-2-phenoxypyridine, the positions ortho and para to the nitro group (positions 2, 4, and 6) are activated towards nucleophilic attack. However, the existing phenoxy group at the 2-position influences the regioselectivity of these reactions.

Recent studies on the reactions of 2-substituted-3-nitropyridines with sulfur nucleophiles have shown a tendency for the selective substitution of the nitro group at the 3-position. nih.gov For instance, in the reaction of 2-methyl-3-nitropyridines with thiols, the primary product is the 3-thio-substituted pyridine, indicating that the nitro group is a more effective leaving group than other potential nucleofuges, such as a halogen at the 5-position. nih.gov This suggests that in 3-nitro-2-phenoxypyridine, nucleophilic attack might preferentially lead to the displacement of the nitro group.

The table below illustrates the typical regioselectivity observed in nucleophilic substitution reactions of related 3-nitropyridine (B142982) derivatives.

Table 1: Regioselectivity in Nucleophilic Substitution of 3-Nitropyridine Derivatives

| Substrate | Nucleophile | Position of Substitution | Reference |

|---|---|---|---|

| 3-Nitro-5-chloropyridine | Thiols | 3-position (NO₂ replaced) | nih.gov |

| 3-Nitropyridine | Amines (VNS) | 2-position (para to NO₂) | rsc.orgresearchgate.net |

| 3-Nitropyridine | Amines (Oxidative) | 2-position (para to NO₂) | researchgate.netntnu.no |

Vicarious Nucleophilic Substitution Methods on 3-Nitropyridine Derivatives

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction involves the addition of a carbanion bearing a leaving group to the aromatic ring, followed by the base-induced elimination of the leaving group along with a hydrogen atom from the ring. organic-chemistry.orgacs.orgnih.gov

For 3-nitropyridine derivatives, VNS reactions typically occur at the positions ortho and para to the nitro group. organic-chemistry.org This method has been successfully employed for the amination and alkylation of 3-nitropyridines. rsc.orgresearchgate.netacs.orgnih.govrsc.org

Amination: Direct amination of 3-nitropyridines can be achieved using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole, yielding 2-amino-5-nitropyridines with high regioselectivity. rsc.orgntnu.no Another method involves using methoxyamine in the presence of zinc(II) chloride. rsc.org

Alkylation: Alkylation of 3-nitropyridines via VNS can be accomplished using carbanions stabilized by sulfonyl groups. acs.orgnih.gov The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by the elimination of a sulfinic acid. acs.orgnih.gov

The VNS method offers a direct route to introduce functional groups onto the pyridine ring without the need for a pre-existing leaving group at the substitution site. organic-chemistry.orgresearchgate.net

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a common and synthetically useful transformation for nitropyridine derivatives. The resulting aminopyridines are versatile intermediates in the synthesis of various biologically active compounds and materials. masterorganicchemistry.com

A variety of reducing agents and conditions can be employed for this transformation, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide (PtO₂). wikipedia.orgcommonorganicchemistry.com

Metal-Acid Systems: Combinations like iron in acetic acid (Fe/AcOH) or zinc in acetic acid (Zn/AcOH) provide a mild and effective means of reduction. wikipedia.orgcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl₂) and sodium hydrosulfite are also effective for this transformation. masterorganicchemistry.comwikipedia.org

The table below summarizes some common reagents used for the reduction of nitroarenes.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Reference |

|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | commonorganicchemistry.com |

| H₂/Raney Ni | Catalytic hydrogenation | commonorganicchemistry.com |

| Fe/Acid | Metal in acidic media | wikipedia.org |

| Zn/Acid | Metal in acidic media | commonorganicchemistry.com |

| SnCl₂ | Mild reducing agent | masterorganicchemistry.com |

| Na₂S₂O₄ | Sodium hydrosulfite | wikipedia.org |

Oxidative Transformations of Phenoxy or Pyridine Moieties

The oxidation of 3-nitro-2-phenoxypyridine can potentially occur at either the phenoxy group or the pyridine ring itself. The specific outcome of an oxidation reaction would depend on the oxidizing agent and the reaction conditions.

Potassium permanganate (B83412) is a powerful oxidizing agent that can be used for various transformations of heterocyclic compounds, including the oxidation of side chains and the introduction of oxo groups. researchgate.net Oxaziridines, particularly N-sulfonyloxaziridines, are electrophilic oxygen transfer reagents that can oxidize a range of nucleophiles, including sulfides and amines. acs.org

Sigmatropic Shifts and Rearrangement Mechanisms

Sigmatropic shifts and other rearrangement reactions are important mechanistic pathways in the chemistry of pyridine derivatives, particularly in their synthesis. One notable example is the nitration of pyridine itself. The reaction of pyridine with dinitrogen pentoxide (N₂O₅) initially forms an N-nitropyridinium ion. researchgate.netresearchgate.net Subsequent reaction with sulfur dioxide or sodium bisulfite leads to the formation of 3-nitropyridine through a acs.orgCurrent time information in Bangalore, IN. sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netntnu.noresearchgate.net This mechanism is distinct from a typical electrophilic aromatic substitution. researchgate.netresearchgate.net

Carbocation rearrangements, such as hydride shifts, are another class of rearrangements that can occur in reactions involving carbocation intermediates. masterorganicchemistry.com These shifts typically happen to form a more stable carbocation. masterorganicchemistry.com While not directly documented for 3-nitro-2-phenoxypyridine, such rearrangements are a fundamental concept in organic reaction mechanisms and could potentially play a role in certain transformations under specific conditions that favor carbocation formation.

Functionalization of the Pyridine Ring System

The chemical behavior of 3-Nitro-2-phenoxypyridine is significantly influenced by the electronic properties of its substituents. The pyridine ring is inherently electron-deficient, and this characteristic is intensified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic feature deactivates the ring towards electrophilic substitution but concurrently activates it for nucleophilic attack and other functionalization reactions. nih.gov The phenoxy group at the C-2 position further modulates the ring's reactivity. Consequently, the pyridine core of 3-Nitro-2-phenoxypyridine serves as a versatile scaffold for the introduction of additional functional groups, primarily through nucleophilic substitution and metal-catalyzed cross-coupling reactions. nih.govnih.gov Research into the functionalization of nitropyridines has revealed several pathways for introducing new substituents, which are crucial for synthesizing a diverse range of derivatives with potential applications in medicinal and materials chemistry. nih.govacs.org

Introduction of Additional Substituents

The introduction of new substituents onto the 3-Nitro-2-phenoxypyridine ring is governed by the directing effects of the existing nitro and phenoxy groups. The nitro group at C-3 strongly activates the C-4 and C-6 positions towards nucleophilic attack. Various methods have been developed to leverage this activation for the regioselective functionalization of the nitropyridine core.

C-H Arylation: A prominent method for introducing aryl groups is through direct C-H arylation. Palladium-catalyzed protocols have been shown to be highly effective for the arylation of pyridines bearing electron-withdrawing groups. nih.gov For 3-nitropyridines, arylation typically occurs at the C-4 or C-6 positions. In substrates with a substituent at the C-2 position, such as the phenoxy group in 3-Nitro-2-phenoxypyridine, C-4 arylation is often favored. For instance, the C-H arylation of 2-methoxy-3-nitropyridine, an analogue of 3-Nitro-2-phenoxypyridine, yields both C-4 and C-6 arylated products, demonstrating the directing influence of the substituents. nih.gov

Vicarious Nucleophilic Substitution (VNS) and Oxidative Amination: Vicarious Nucleophilic Substitution (VNS) provides a powerful tool for introducing carbon and nitrogen substituents onto the electron-deficient pyridine ring. researchgate.net For 3-nitropyridine and its derivatives, VNS reactions typically occur at the C-6 position (para to the nitro group) with high regioselectivity. researchgate.netntnu.no This method has been successfully used for alkylation and amination reactions. researchgate.net

Similarly, oxidative nucleophilic substitution of hydrogen (ONSH) allows for the introduction of amino groups. For example, 3-nitropyridine reacts with ammonia (B1221849) or various amines in the presence of an oxidizing agent like potassium permanganate (KMnO₄) to yield 2-amino-5-nitropyridines with high selectivity. researchgate.net These methods offer a direct route to functionalized nitropyridines that are valuable synthetic intermediates.

Table 1: Examples of Substituent Introduction on the 3-Nitropyridine Ring

| Reaction Type | Reagents | Position of Substitution | Product Type | Reference |

|---|---|---|---|---|

| C-H Arylation | Aryl Halide, Pd Catalyst | C-4 and/or C-6 | Arylated Nitropyridines | nih.gov |

| Oxidative Amination | Amine, KMnO₄ | C-6 (para to NO₂) | 2-Amino-5-nitropyridines | researchgate.net |

| VNS Alkylation | Carbanion Precursor | C-6 (para to NO₂) | Alkylated Nitropyridines | researchgate.net |

| Nucleophilic Substitution of NO₂ | Thiols, K₂CO₃ | C-3 | 3-Thio-pyridines | nih.gov |

Substitution of the Nitro Group: In some reactions, the nitro group itself can act as a leaving group and be displaced by a nucleophile. Studies on 2-substituted-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov For instance, the reaction of 2-methyl-3-nitropyridines with thiols in the presence of a base like potassium carbonate leads to the formation of 3-(alkylthio)pyridines. nih.gov This pathway offers a method to modify the C-3 position directly.

Cycloaddition Reactions Involving Nitropyridine Isocyanates

While direct cycloaddition reactions on the 3-Nitro-2-phenoxypyridine ring are not extensively documented, nitropyridine isocyanates have emerged as highly reactive and versatile intermediates for constructing heterocyclic systems via cycloaddition pathways. ntnu.nontnu.no These isocyanates are typically generated from corresponding nitropyridine precursors. ntnu.no The presence of the electron-withdrawing nitro group enhances the reactivity of the isocyanate functional group. ntnu.noevitachem.com

The reactivity of nitropyridine isocyanates, such as 3-nitro-4-pyridyl isocyanate and 5-nitro-2-pyridyl isocyanate, has been explored in several cycloaddition reactions. ntnu.noresearchgate.net

1,3-Dipolar Cycloaddition: Nitropyridyl isocyanates readily participate in 1,3-dipolar cycloaddition reactions. researchgate.net

With Azides: The reaction with trimethylsilylazide (TMSA) provides a route to tetrazolinone derivatives. For example, 3-nitro-4-pyridyl isocyanate reacts with TMSA to yield 1-(3-nitropyridin-4-yl)-1H-tetrazol-5(4H)-one. researchgate.net

With Pyridine N-oxides: They also react with pyridine N-oxides, demonstrating their utility in synthesizing more complex heterocyclic structures. ntnu.noresearchgate.net

[2+4] Cycloaddition: Nitropyridine isocyanates can also function as dienophiles in [2+4] cycloaddition (Diels-Alder type) reactions. A notable example is the reaction with diphenylketene, which results in the formation of a cycloadduct. ntnu.nografiati.com Furthermore, the highly reactive 5-nitro-2-pyridyl isocyanate can undergo a [2+4] cycloaddition with itself to form a stable dimer. ntnu.noevitachem.com

Table 2: Cycloaddition Reactions of Nitropyridine Isocyanates

| Isocyanate | Reaction Type | Reactant | Product Type | Reference |

|---|---|---|---|---|

| 3-nitro-4-pyridyl isocyanate | 1,3-Dipolar Cycloaddition | Trimethylsilylazide (TMSA) | Tetrazolinone | researchgate.net |

| 5-nitro-2-pyridyl isocyanate | 1,3-Dipolar Cycloaddition | Trimethylsilylazide (TMSA) | Tetrazolinone | researchgate.net |

| Nitropyridine isocyanate | [2+4] Cycloaddition | Diphenylketene | Cycloadduct | ntnu.no |

| 5-nitro-2-pyridyl isocyanate | [2+4] Cycloaddition (Dimerization) | Itself | Isocyanate Dimer | ntnu.noevitachem.com |

These cycloaddition reactions highlight the synthetic potential of nitropyridine isocyanates as building blocks for creating a variety of fused and substituted heterocyclic compounds. ntnu.no

Advanced Spectroscopic Characterization of 3 Nitro 2 Phenoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 3-Nitro-2-phenoxypyridine. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a comprehensive analysis.

¹H and ¹³C NMR Spectral Analysis

¹H NMR: The proton NMR spectrum of 3-Nitro-2-phenoxypyridine provides crucial information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons typically appear in the range of δ 7.5–8.5 ppm due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro group. The specific shifts and coupling constants allow for the assignment of each proton to its position on the pyridine (B92270) and phenoxy rings.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring substituents. In deuterated chloroform (B151607) (CDCl₃), the solvent peak is typically observed at 77.23 ppm and used as a reference. rsc.org The carbon atoms attached to the electron-withdrawing nitro group and the oxygen atom of the phenoxy group show characteristic downfield shifts.

Table 1: Representative ¹H and ¹³C NMR Data for Pyridine Derivatives Note: This table provides a general reference for typical chemical shifts and may not represent the exact values for 3-Nitro-2-phenoxypyridine.

| Atom Type | Technique | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.5 - 8.5 | |

| CDCl₃ (solvent) | ¹³C NMR | 77.23 | rsc.org |

Two-Dimensional NMR Techniques (e.g., HMBC, COSY) for Structural Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of 3-Nitro-2-phenoxypyridine.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. emerypharma.com Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons on the pyridine and phenoxy rings. emerypharma.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-Nitro-2-phenoxypyridine. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

The most characteristic IR absorption bands for 3-Nitro-2-phenoxypyridine include:

Asymmetric and Symmetric NO₂ Stretching: The nitro group exhibits two strong and distinct stretching vibrations. The asymmetric stretch typically appears in the range of 1560–1517 cm⁻¹, and the symmetric stretch is found around 1349 cm⁻¹. figshare.com

C-O-C Stretching: The ether linkage of the phenoxy group gives rise to characteristic stretching vibrations.

Aromatic C-H and C=C Stretching: The presence of the pyridine and benzene (B151609) rings is confirmed by absorptions corresponding to aromatic C-H stretching (typically above 3000 cm⁻¹) and C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region. figshare.com

Table 2: Characteristic IR Absorption Frequencies for 3-Nitro-2-phenoxypyridine

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1517 | figshare.com |

| Symmetric Stretch | 1349 | figshare.com | |

| Aromatic C-H | Stretching | ~3064 | figshare.com |

| Aromatic C=N/C=C | Stretching | ~1606 | figshare.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 3-Nitro-2-phenoxypyridine.

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. rsc.orgnih.gov This is crucial for confirming the identity of 3-Nitro-2-phenoxypyridine and distinguishing it from other isomers or compounds with the same nominal mass. The molecular formula for 3-Nitro-2-phenoxypyridine is C₁₁H₈N₂O₃. sigmaaldrich.com

UV-Visible Spectroscopy and Photophysical Properties

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the 3-Nitro-2-phenoxypyridine molecule. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 3-Nitro-2-phenoxypyridine is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the aromatic rings and the nitro group. adcmastuana.org The presence of the nitro group, a strong chromophore, significantly influences the absorption profile. adcmastuana.org The phenoxy group can also affect the electronic structure and thus the photophysical properties. Some phenoxypyridine derivatives are known to exhibit fluorescence, where the molecule emits light after being excited by UV radiation. The solvent environment can also play a role in the observed UV-Vis spectrum and any fluorescent behavior.

Crystallographic Analysis of 3 Nitro 2 Phenoxypyridine and Analogues

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and unit cell parameters. iucr.org Such studies have been crucial in characterizing analogues of 3-nitro-2-phenoxypyridine.

A notable analogue, 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine , was synthesized and its structure elucidated by X-ray diffraction. Crystals suitable for analysis were obtained by the slow evaporation of a methanol (B129727) and dichloromethane (B109758) solution. The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c.

Similarly, crystallographic data has been reported for simpler analogues like 2-Chloro-3-nitropyridine (B167233) and 2-Iodo-3-nitropyridine . 2-Chloro-3-nitropyridine also crystallizes in the monoclinic P2₁/n space group. researchgate.net Its isostructural analogue, 2-Iodo-3-nitropyridine, was found to have comparable crystallographic parameters, with crystals grown from a methanol solution. iucr.org Another related compound, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine , a biaryl analogue, has also been characterized, providing further comparative data. iucr.org

The crystallographic data for these key analogues are summarized in the interactive table below.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

|---|---|---|---|---|---|---|---|---|

| 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine | C₁₁H₆FN₃O₅ | Monoclinic | P2₁/c | 7.5275(15) | 21.804(4) | 7.1681(14) | 101.07(3) | 1154.6(4) |

| 2-Chloro-3-nitropyridine | C₅H₃ClN₂O₂ | Monoclinic | P2₁/n | 7.613(1) | 12.232(2) | 7.716(1) | 118.485(2) | 631.5(2) |

| 2-Iodo-3-nitropyridine | C₅H₃IN₂O₂ | Monoclinic | P2₁/n | 7.785(2) | 12.378(3) | 7.831(2) | 118.48(1) | 663.7(3) |

Molecular Conformation and Dihedral Angles in the Solid State

The conformation of phenoxypyridine derivatives is largely defined by the torsion or dihedral angles between the planes of the two aromatic rings. These angles are influenced by the steric and electronic effects of the substituents on the rings.

In the solid state, 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine adopts a significantly twisted conformation. The dihedral angle between the pyridine (B92270) and the benzene (B151609) rings is 72.4(3)°. This twisting is a common feature in related structures to minimize steric hindrance. The nitro groups are also twisted relative to their attached rings. The nitro group on the pyridine ring forms a dihedral angle of 40.8(2)°, while the one on the benzene ring is nearly coplanar, with a dihedral angle of just 4.8(2)°.

For the simpler halogenated analogues, the primary conformational feature is the torsion of the nitro group relative to the pyridine ring. In 2-Chloro-3-nitropyridine , the nitro group is twisted by 38.5(2)° with respect to the pyridine ring. researchgate.net A similar, though slightly smaller, twist of 34.6(3)° is observed in 2-Iodo-3-nitropyridine . iucr.org This rotation is attributed to the steric repulsion between the substituent at the 2-position (chlorine or iodine) and the adjacent nitro group at the 3-position. In the biaryl analogue, 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine , the steric congestion is even more pronounced, leading to a dihedral angle of 39.9(2)° between the pyridine and benzene rings, and an angle of 35.4(5)° between the nitro group and the pyridine ring. iucr.org

The key dihedral angles for these compounds are presented in the interactive table below.

| Compound | Dihedral Angle Between Aromatic Rings (°) | Dihedral Angle of Pyridine NO₂ Group (°) | Dihedral Angle of Phenyl NO₂ Group (°) |

|---|---|---|---|

| 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine | 72.4(3) | 40.8(2) | 4.8(2) |

| 2-Chloro-3-nitropyridine | N/A | 38.5(2) | N/A |

| 2-Iodo-3-nitropyridine | N/A | 34.6(3) | N/A |

| 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | 39.9(2) | 35.4(5) | N/A |

Intermolecular Interactions and Crystal Packing Motifs (e.g., π–π Stacking)

The arrangement of molecules in the crystal lattice is directed by a variety of intermolecular interactions. In the case of 3-nitro-2-phenoxypyridine analogues, these include hydrogen bonds and π–π stacking interactions.

The crystal structure of 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine exhibits significant π–π stacking. This interaction occurs between the pyridine rings of centrosymmetrically related molecules. The centroid-to-centroid distance between these stacked pyridine rings is 3.800(3) Å, a typical distance for such stabilizing interactions.

In contrast, the crystal packing of the simpler halogenated analogues is primarily governed by weak hydrogen bonds. In 2-Chloro-3-nitropyridine , the crystal structure is consolidated by a network of non-classical C—H···N and C—H···O hydrogen bonds, which link adjacent molecules to form a layer motif. researchgate.net Similarly, the crystal structure of 2-Iodo-3-nitropyridine is stabilized by C—H···N hydrogen bonds that connect the molecules into one-dimensional chains along the crystallographic b-axis. iucr.org In the crystal of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine , molecules are linked into strands along the b-axis by C—H···O hydrogen bonds. iucr.org

These different packing motifs highlight how the substitution pattern—specifically the presence of a phenoxy group versus a single halogen atom—can significantly alter the dominant intermolecular forces that dictate the supramolecular architecture. The phenoxy group provides a large aromatic surface area that facilitates π–π stacking, an interaction not as prominent in the smaller halo-nitropyridine analogues.

Theoretical and Computational Investigations of 3 Nitro 2 Phenoxypyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties and geometries of molecules. Functionals like B3LYP are frequently employed for their effectiveness in determining the energy and geometry of organic molecules. tandfonline.com

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in 3-Nitro-2-phenoxypyridine. The process of geometry optimization involves finding the lowest energy conformation of the molecule. For molecules like 3-Nitro-2-phenoxypyridine, which contains two aromatic rings, a key geometric parameter is the dihedral angle between the pyridine (B92270) and phenoxy rings. DFT calculations on similar 2-phenylpyridine (B120327) systems have shown that the rings are typically twisted relative to each other to balance the competing effects of π-conjugation (favoring planarity) and steric hindrance. researchgate.net In the case of 3-Nitro-2-phenoxypyridine, the ortho arrangement of the bulky phenoxy group and the nitro group likely enforces a non-planar conformation.

The electronic structure is also elucidated through DFT. The presence of the electron-withdrawing nitro group significantly influences the electron distribution across the pyridine ring, reducing the electron density, particularly at the positions ortho and para to it (positions 4 and 6). This electronic modulation is crucial for the molecule's reactivity. Frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into its chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key parameter that can be correlated with the molecule's stability and optical properties. tandfonline.com

| Parameter | Description | Expected Significance based on Analogue Studies |

|---|---|---|

| C-N-O Angle (Nitro Group) | The bond angle within the nitro substituent. | Typically around 120°, indicative of sp² hybridization. |

| Pyridine-Phenoxy Dihedral Angle | The twist angle between the two ring systems. | A significant non-zero angle is expected due to steric hindrance between the rings and substituents, affecting conjugation. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons; lowered by the electron-withdrawing nitro group. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and the energy of the lowest electronic transition. tandfonline.com |

DFT calculations are a reliable tool for predicting various spectroscopic data, which can then be compared with experimental results for structural validation. mdpi.comacs.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com For 3-Nitro-2-phenoxypyridine, the electron-withdrawing nitro and phenoxy groups would be expected to shift the signals of nearby protons and carbons downfield. Calculations at the B3LYP/cc-pVTZ level have been shown to predict 1H chemical shifts with good accuracy. acs.org

Vibrational (IR & Raman) Spectroscopy: The vibrational frequencies from DFT calculations correspond to modes observed in Infrared (IR) and Raman spectroscopy. Specific predicted frequencies can be assigned to the characteristic vibrations of the functional groups, such as the symmetric and asymmetric stretching of the NO₂ group (typically strong absorptions around 1560-1520 cm⁻¹ and 1360-1345 cm⁻¹) and the C-O-C stretching of the phenoxy ether linkage. mdpi.com

| Spectroscopy Type | Key Predicted Parameter | Expected Observation for 3-Nitro-2-phenoxypyridine |

|---|---|---|

| 1H NMR | Chemical Shifts (δ) | Pyridine protons would appear as distinct signals, with those closer to the nitro group shifted further downfield. |

| 13C NMR | Chemical Shifts (δ) | The carbon atom attached to the nitro group (C3) would be significantly deshielded. mdpi.com |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Strong characteristic peaks for N-O stretching of the nitro group and C-O stretching of the ether bond. |

Geometry Optimization and Electronic Structure Analysis

Ab Initio Methods (e.g., MP2) for Energetic Stability Assessments

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies and stabilities by including electron correlation effects more explicitly than standard DFT functionals. researchgate.netresearchgate.net These methods are often used as a benchmark for DFT results.

Studies comparing DFT and MP2 methods for phenylpyridine isomers have shown that computational approaches can sometimes underestimate the energetic stability of these molecules in the gas phase. researchgate.net By calculating the standard molar enthalpies of formation for 3-Nitro-2-phenoxypyridine, these methods can assess its thermodynamic stability relative to its isomers or related compounds. Such calculations are crucial for understanding the fundamental energetics of the molecule, which underpins its reactivity and potential for application. The choice of basis set, such as the cc-pVTZ set, is important for achieving accurate results with these methods. acs.org

Aromaticity Studies (e.g., NICS Calculations) of the Pyridine Ring

The aromaticity of the pyridine ring in 3-Nitro-2-phenoxypyridine is a key feature influencing its stability and reactivity. Aromaticity can be quantified computationally using methods like Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of a ring; a negative value indicates diatropic ring current and thus aromaticity, while a positive value indicates paratropic current and anti-aromaticity. mdpi.com

For 3-Nitro-2-phenoxypyridine, the pyridine ring is expected to be aromatic. However, the presence of the strongly electron-withdrawing nitro group and the phenoxy substituent likely reduces its aromatic character compared to unsubstituted pyridine. The NICS(1) index, calculated 1 Å above the plane of the ring, is often used to minimize local σ-bond effects and provide a clearer measure of π-aromaticity. mdpi.com Comparing the calculated NICS value for 3-Nitro-2-phenoxypyridine with that of benzene (B151609) and pyridine would provide a quantitative measure of the substituent effects on the ring's aromaticity.

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the investigation of reaction pathways and the determination of transition state structures and activation energies. chinesechemsoc.org For 3-Nitro-2-phenoxypyridine, this approach can predict its reactivity in various transformations.

One of the most significant reactions for this compound is nucleophilic aromatic substitution. The electron-withdrawing nitro group strongly activates the pyridine ring towards attack by nucleophiles, primarily at the C4 and C6 positions. Computational studies can model the addition of a nucleophile (e.g., an amine or thiol), locate the transition state for the formation of the Meisenheimer complex intermediate, and calculate the activation barrier. This can help predict the regioselectivity and feasibility of such substitutions. acs.org Similarly, the reduction of the nitro group to an amine can be modeled to understand the reaction pathway and energetics. DFT calculations have also been used to explore reaction mechanisms like C-H activation catalyzed by transition metals, which could be relevant for further functionalization of the molecule. chinesechemsoc.org

Molecular Dynamics Simulations (if applicable to retrieved data)

While specific Molecular Dynamics (MD) simulation studies on 3-Nitro-2-phenoxypyridine were not prominently found in the search results, this computational technique is highly applicable for studying its behavior in a condensed phase or biological environment. nih.govtubitak.gov.trmdpi.com

MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes. nih.gov For 3-Nitro-2-phenoxypyridine, MD simulations could be used to:

Study Solvation: Investigate how the molecule interacts with different solvents, which can influence its solubility, stability, and reactivity.

Analyze Conformational Dynamics: Explore the rotational freedom and preferred orientations of the phenoxy group relative to the pyridine ring in solution.

Probe Intermolecular Interactions: Simulate how multiple molecules of 3-Nitro-2-phenoxypyridine might interact with each other, for instance, through π-π stacking, which could be relevant in the solid state or in concentrated solutions.

Investigate Binding to Biological Targets: If the molecule is being investigated for potential pharmacological activity, MD simulations can model its binding to a target protein, assessing the stability of the complex and identifying key intermolecular interactions. tubitak.gov.trmdpi.com

Role of 3 Nitro 2 Phenoxypyridine As a Key Synthetic Intermediate

Building Block for Complex Organic Molecules

The strategic placement of reactive functional groups on the 3-Nitro-2-phenoxypyridine scaffold allows it to serve as a foundational building block for the assembly of more intricate molecular architectures. Organic chemists utilize this compound as a starting point, leveraging its inherent reactivity to construct multi-ring systems and molecules with significant biological or material science applications. cymitquimica.com

A prime example of its utility is in the synthesis of polycyclic heterocyclic systems like phenoxazines. rsc.orgnih.gov The synthesis of these complex structures often begins with the chemical reduction of the nitro group on 3-Nitro-2-phenoxypyridine to form 3-amino-2-phenoxypyridine. This resulting amine is a key intermediate that can undergo intramolecular cyclization reactions. For instance, palladium-catalyzed double N-arylation reactions can be employed to form the central oxazine (B8389632) ring, effectively fusing a new ring system onto the initial pyridine (B92270) scaffold and creating complex phenoxazine (B87303) derivatives. rsc.org These phenoxazine structures are of great interest due to their applications in dyes, organic electronics, and as pharmacological agents. nih.govuobaghdad.edu.iqorientjchem.org

The general process highlights how 3-Nitro-2-phenoxypyridine acts as a linchpin, providing the core structure upon which further complexity is built. The initial phenoxypyridine unit is elaborated through sequential reactions, demonstrating its role as a fundamental component in the multistep synthesis of larger, more complex molecules.

Precursor in the Synthesis of Functionalized Pyridine Derivatives

The true versatility of 3-Nitro-2-phenoxypyridine is most evident in its role as a precursor to a diverse range of functionalized pyridine derivatives. mdpi.com The nitro and phenoxy groups are not merely passive substituents; they are reactive handles that can be chemically modified to introduce new functionalities, thereby altering the molecule's properties for specific applications in medicinal chemistry and materials science. cymitquimica.comchemimpex.com

The most common and synthetically valuable transformation is the reduction of the nitro group. This reaction converts the electron-withdrawing nitro moiety into a highly versatile amino group (-NH2), yielding 3-amino-2-phenoxypyridine. This transformation is typically achieved with high efficiency using standard reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals in acidic media like iron and hydrochloric acid.

The resulting 3-amino-2-phenoxypyridine is a powerful intermediate in its own right. chemimpex.com The amino group can participate in a wide array of subsequent reactions, including diazotization, acylation, and coupling reactions, allowing for the introduction of numerous other functional groups. cymitquimica.comchemimpex.com This two-step process—synthesis of 3-Nitro-2-phenoxypyridine followed by reduction—provides a reliable route to 3-amino-2-phenoxypyridine, which is a key building block for many targeted molecules.

Below is a table summarizing key transformations starting from 3-Nitro-2-phenoxypyridine.

| Starting Material | Reagents/Conditions | Product | Research Finding/Significance |

|---|---|---|---|

| 2-Chloro-3-nitropyridine (B167233) | Phenol (B47542), Base (e.g., K₂CO₃) | 3-Nitro-2-phenoxypyridine | Nucleophilic aromatic substitution to form the core intermediate. |

| 3-Nitro-2-phenoxypyridine | H₂, Pd/C or Fe/HCl | 3-Amino-2-phenoxypyridine | Reduction of the nitro group to a versatile amino group, a key step for further functionalization. |

| 3-Amino-2-phenoxypyridine | NaNO₂, HBr, Br₂ | 3-Bromo-2-phenoxypyridine | Sandmeyer-type reaction to replace the amino group with a halogen, enabling further cross-coupling reactions. cdnsciencepub.com |

| 3-Amino-2-phenoxypyridine | Acylating agents (e.g., Acetic Anhydride) | N-(2-phenoxypyridin-3-yl)acetamide | Acylation of the amino group to form amides, modifying the electronic properties and potential for hydrogen bonding. |

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a modern synthetic paradigm that aims to efficiently generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uk 3-Nitro-2-phenoxypyridine and its derivatives are excellent scaffolds for DOS because they possess multiple points for diversification. sci-hub.seacs.org

The core strategy involves using the 3-Nitro-2-phenoxypyridine framework as a branching point for multiple, divergent reaction pathways. cam.ac.uk This approach allows for the systematic variation of different parts of the molecule—the pyridine core, the phenoxy group, and the functional group derived from the nitro precursor.

Key strategies for diversification include:

Building Block Diversity : The initial synthesis of the scaffold can incorporate a variety of substituted phenols instead of phenol itself. For example, reacting 2-chloro-3-nitropyridine with 4-methylphenol yields 3-Nitro-2-(4-methylphenoxy)pyridine. This introduces diversity into the phenoxy portion of the molecule from the outset.

Functional Group Diversity : As discussed, the nitro group is readily converted to an amine. This amine can then be subjected to a host of well-established reactions (e.g., amide bond formation, sulfonamide synthesis, reductive amination) to attach a wide range of different functional groups and building blocks.

Scaffold Diversity : The pyridine ring itself can be a site for further reactions. Depending on the substituents, reactions like C-H activation or cross-coupling can be used to modify the pyridine core, leading to fundamentally different molecular skeletons. nih.gov

The combination of these approaches allows chemists to start from a single, easily accessible class of compounds and rapidly generate a large and structurally varied library of novel molecules. This is a powerful method for exploring chemical space and identifying new compounds with desired biological activities or material properties. cam.ac.uk

The table below illustrates how the 3-Nitro-2-phenoxypyridine scaffold can be used in a diversity-oriented approach.

| Core Scaffold Component | Diversification Strategy | Exemplary Transformation | Resulting Structural Diversity |

|---|---|---|---|

| Phenoxy Group | Building Block Variation | Use of substituted phenols (e.g., cresols, halophenols) in the initial SNAr reaction with 2-chloro-3-nitropyridine. | Library of pyridines with varied electronic and steric properties on the phenoxy ring. |

| Nitro Group | Functional Group Interconversion | Reduction to an amine, followed by reaction with a library of carboxylic acids, sulfonyl chlorides, or aldehydes. | A diverse set of amides, sulfonamides, and secondary/tertiary amines at the 3-position of the pyridine ring. chemimpex.com |

| Pyridine Ring | Scaffold Modification | After conversion of the nitro group, further substitution on the pyridine ring via electrophilic or nucleophilic reactions. | Polysubstituted pyridine derivatives with complex substitution patterns. sci-hub.se |

Potential Applications in Materials Science

Development of Novel Materials with Specific Electronic or Optical Properties

The core structure of 3-Nitro-2-phenoxypyridine is a platform for developing novel materials with specific electronic and optical functionalities, especially those related to fluorescence. The inherent properties of the molecule can be finely tuned through chemical modification, leading to materials suitable for optoelectronic applications.

Research into analogous nitropyridine derivatives demonstrates that their photophysical behaviors are highly sensitive to their chemical environment. Key factors influencing these properties include the nature of substituents and the polarity of the surrounding solvent. nih.gov

Detailed Research Findings:

Fluorescence studies on analogues of 3-nitro-2-phenoxypyridine reveal distinct patterns:

Solvent Polarity : The choice of solvent has a significant impact on fluorescence. Polar solvents like dimethylformamide (DMF) have been observed to reduce or "quench" fluorescence, likely due to interactions with the excited state of the molecule. In contrast, the compound exhibits fluorescence in less polar solvents such as tetrahydrofuran (B95107) and acetonitrile.

Concentration and Photodegradation : The intensity of fluorescence is also dependent on the concentration of the compound. At higher concentrations, aggregation can occur, which typically leads to a decrease in fluorescence intensity. Prolonged exposure to light can also lead to photodegradation, diminishing the optical output over time.

These findings highlight the tunability of the 3-nitro-2-phenoxypyridine scaffold. By strategically modifying its structure and controlling its environment, materials with tailored optical responses can be engineered for applications like sensors or components in optoelectronic devices.

| Factor | Observation | Effect on Fluorescence | Example/Rationale | Citation |

|---|---|---|---|---|

| Substituent (Electron-Donating) | Addition of electron-donating groups to the phenoxy ring. | Enhances intensity. | A 4-methylphenoxy group increases electron density. | |

| Solvent Polarity | Use of polar solvents. | Reduces (quenches) intensity. | Polar solvents like DMF interact with and stabilize the non-emissive excited state. | |

| Concentration | Increase in solution concentration. | Decreases intensity. | Aggregation at higher concentrations leads to quenching effects. | |

| Light Exposure | Prolonged exposure to excitation light. | Decreases intensity over time. | Photodegradation of the molecule. |

Functionalization for Advanced Material Design

The 2-phenoxypyridine (B1581987) framework is an excellent substrate for advanced material design through targeted chemical reactions, particularly palladium-catalyzed C-H functionalization. acs.orgacs.org This modern synthetic strategy allows for the direct attachment of new chemical groups to the molecule's skeleton with high precision, bypassing the need for more complex multi-step syntheses. nih.gov

An efficient method for the ortho-arylation (attachment of an aryl group at the position next to the phenoxy substituent) of 2-phenoxypyridines has been developed using a palladium acetate (B1210297) catalyst. acs.orgscispace.com In this reaction, the nitrogen atom of the pyridine (B92270) ring acts as a directing group, guiding the catalyst to activate a specific carbon-hydrogen (C-H) bond on the phenoxy ring. This allows for the construction of complex biaryl structures, which are important motifs in many advanced materials. acs.orgacs.org

Detailed Research Findings:

A key application of this methodology is the synthesis of ortho-arylated 2-phenoxypyridines. The reaction typically involves treating the 2-phenoxypyridine with a potassium aryltrifluoroborate salt in the presence of a palladium(II) acetate catalyst and other additives. acs.orgacs.org

One of the significant advantages of this approach is that the pyridine group can be removed after it has served its purpose as a directing group. acs.orgscispace.com For example, an ortho-arylated product, 2-(4′-nitrobiphenyl-2-yloxy)pyridine, can be treated with methyl trifluoromethanesulfonate (B1224126) and then sodium methoxide (B1231860) to yield 2-(4-nitrophenyl)phenol. acs.org This demonstrates the utility of the 2-phenoxypyridine scaffold as a temporary template to build complex phenol (B47542) derivatives, which are themselves valuable in materials and pharmaceutical science. acs.org The ability to introduce a wide range of aryl groups makes this a versatile tool for creating a library of functionalized molecules from a common starting material. acs.org

| Reaction Type | Key Reagents | Role of Pyridine Moiety | Product Type | Significance | Citation |

|---|---|---|---|---|---|

| Ortho-Arylation | Pd(OAc)₂, Potassium aryltrifluoroborate, Ag₂CO₃, p-Benzoquinone | Directing group for C-H activation at the ortho-position of the phenoxy ring. | Ortho-arylated 2-phenoxypyridines (e.g., 2-(biphenyl-2-yloxy)pyridine derivatives). | Precise construction of complex biaryl structures. | acs.orgacs.org |

| Depyridinylation | MeOTf, then NaOMe/MeOH | Removable directing group. | Ortho-arylated phenols (e.g., 2-(4-nitrophenyl)phenol). | Provides access to functionalized phenols, demonstrating the utility of the scaffold as a synthetic tool. | acs.orgscispace.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.